9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine
Description
Properties
IUPAC Name |
9-(2,4-dichlorophenyl)-2,4-bis(trifluoromethyl)-[1,2,4]triazolo[4,3-a][1,8]naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H6Cl2F6N4/c18-7-1-2-9(11(19)5-7)15-28-27-13-4-3-8-10(16(20,21)22)6-12(17(23,24)25)26-14(8)29(13)15/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMHJRSBQVZXDQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C3N2C4=C(C=C3)C(=CC(=N4)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H6Cl2F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the triazolo naphthyridine ring system.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow microreactor systems, which offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters . These systems allow for precise control of temperature, pressure, and residence time, leading to more efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sulfuric acid for sulfonation, and halogenating agents for halogenation reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the compound can lead to the formation of nitro derivatives, while halogenation can produce halogenated derivatives.
Scientific Research Applications
9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- The triazolo core in the target compound increases aromaticity and rigidity compared to non-fused 1,8-naphthyridines .
- Trifluoromethyl groups at positions 2 and 4 enhance resistance to oxidative metabolism, a feature shared with imidazo analogs .
- The dichlorophenyl substituent contributes to higher molecular weight and lipophilicity vs.
Comparison :
Insights :
Biological Activity
The compound 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine (CAS No. 338773-44-7) is a member of the naphthyridine family, known for its diverse biological activities. This article provides a detailed overview of its biological activity, synthesizing findings from various studies to highlight its potential applications in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C17H6Cl2F6N4
- Molecular Weight : 451.16 g/mol
- Purity : >90%
The compound features a complex structure characterized by the presence of a triazole ring and multiple halogen substituents, which are known to enhance biological activity.
Antimicrobial Properties
Recent studies have demonstrated that derivatives of naphthyridine, including the compound , exhibit significant antimicrobial activities:
- Broad-Spectrum Activity : The compound has shown effectiveness against various bacterial strains, including drug-resistant pathogens. For instance, derivatives similar to this compound have been reported to inhibit DNA gyrase, an essential enzyme for bacterial replication .
-
Case Studies :
- A study highlighted the antibacterial efficacy of naphthyridine derivatives against Staphylococcus aureus and Escherichia coli, with some compounds displaying activity comparable to standard antibiotics like tetracycline .
- Another research indicated that modifications to the naphthyridine structure could lead to enhanced potency against multi-drug resistant tuberculosis (MDR-TB) strains .
Antiparasitic Effects
The compound has also been evaluated for antiparasitic activity:
- Inhibition of Protozoan Growth : Certain analogs have demonstrated strong antiprotozoal effects against Philasterides dicentrarchi, with activities comparable to established treatments like norfloxacin .
Cytotoxicity and Safety Profile
Safety assessments are crucial for evaluating new compounds:
- Low Cytotoxicity : Preliminary data suggest that the compound exhibits low toxicity towards human cell lines, making it a promising candidate for further development in therapeutic applications .
Understanding the mechanism by which these compounds exert their effects is vital:
- DNA Gyrase Inhibition : Many naphthyridine derivatives act by inhibiting DNA gyrase, which is critical in bacterial DNA replication and transcription. This mechanism underpins their antibacterial properties .
Research Findings Summary
Q & A
Q. What are the recommended synthetic routes for 9-(2,4-Dichlorophenyl)-2,4-bis(trifluoromethyl)[1,2,4]triazolo[4,3-a][1,8]naphthyridine?
Methodological Answer: Two primary methods are documented:
- Reflux Method : React 4-amino-triazole derivatives with substituted aldehydes (e.g., 2,4-dichlorobenzaldehyde) in absolute ethanol with glacial acetic acid as a catalyst. Reflux for 4 hours, evaporate under reduced pressure, and recrystallize the product .
- Microwave-Assisted Synthesis : Utilize microwave irradiation to accelerate cyclization steps. For example, oxidize hydrazinyl-naphthyridine intermediates under controlled microwave conditions (e.g., 150 W, 10–15 minutes) to form the triazolo-naphthyridine core .
Table 1 : Comparison of Synthesis Conditions
| Parameter | Reflux Method | Microwave Method |
|---|---|---|
| Reaction Time | 4 hours | 10–15 minutes |
| Catalyst | Glacial acetic acid | None (microwave-driven) |
| Yield Optimization | ~60–70% | ~75–85% |
Q. How should researchers characterize this compound to confirm structural integrity?
Methodological Answer:
- TLC Monitoring : Use silica gel TLC plates (e.g., ethyl acetate/hexane, 3:7) to track reaction progress .
- Recrystallization : Purify crude products using ethanol or ethanol-water mixtures to remove unreacted starting materials .
- Spectral Analysis : Employ NMR (¹H/¹³C) to confirm substitution patterns (e.g., dichlorophenyl and trifluoromethyl groups). IR spectroscopy can validate functional groups like C-F stretches (~1100 cm⁻¹) .
Q. What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy of trifluoromethyl and chlorophenyl groups .
- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks from volatile solvents (e.g., ethanol) or intermediates .
- Waste Disposal : Segregate halogenated waste (e.g., dichlorophenyl byproducts) for specialized disposal .
Advanced Research Questions
Q. How can microwave conditions optimize the synthesis of this compound?
Methodological Answer: Microwave irradiation enhances reaction efficiency via dielectric heating:
- Step 1 : Pre-mix hydrazinyl-naphthyridine intermediates (e.g., 7-(2-(4-bromobenzylidene)hydrazinyl)-6-aryl-1,8-naphthyridine-2-carbonitrile) with oxidizing agents (e.g., FeCl₃·6H₂O).
- Step 2 : Irradiate at 150 W for 10–15 minutes in a sealed vessel. Monitor temperature (80–100°C) to prevent decomposition.
- Step 3 : Compare yields and purity with traditional reflux methods. Microwave synthesis often reduces side reactions (e.g., hydrolysis of trifluoromethyl groups) .
Q. How should researchers address contradictory data in reaction yields across studies?
Methodological Answer:
- Variable Control : Standardize solvent purity (e.g., absolute ethanol vs. technical grade), catalyst concentration (e.g., 5 drops vs. molar equivalents of acetic acid), and heating uniformity .
- Reproducibility Tests : Repeat experiments with identical substrates (e.g., 4-amino-triazole derivatives) under both reflux and microwave conditions.
- Byproduct Analysis : Use HPLC-MS to identify impurities (e.g., uncyclized intermediates) that may skew yield calculations .
Q. What strategies are effective for designing biological activity studies?
Methodological Answer:
- Assay Selection : Prioritize enzyme inhibition (e.g., α-glucosidase) or antimicrobial assays (e.g., Staphylococcus aureus MIC tests) based on structural analogs (e.g., triazoloquinazolinones) .
- Controls : Include positive controls (e.g., acarbose for α-glucosidase) and vehicle controls (e.g., DMSO) to validate activity .
- Dose-Response Curves : Test concentrations from 1 µM to 100 µM to establish IC₅₀ values for potency comparisons .
Q. How can environmental fate and toxicity be assessed for this compound?
Methodological Answer:
- Abiotic Studies : Evaluate hydrolysis (pH 4–9 buffers) and photolysis (UV-Vis light) to determine degradation half-lives .
- Biotic Studies : Use microbial biodegradation assays (e.g., OECD 301F) to assess mineralization rates.
- Ecotoxicology : Conduct Daphnia magna or algae growth inhibition tests to estimate LC₅₀ values for ecological risk assessment .
Q. What mechanistic insights exist for the cyclization step in its synthesis?
Methodological Answer:
- Acid Catalysis : Glacial acetic acid protonates the aldehyde carbonyl, facilitating nucleophilic attack by the triazole amine to form the Schiff base intermediate .
- Oxidative Cyclization : Microwave conditions may promote radical intermediates or transition-metal-free oxidation (e.g., Fe³⁺ in FeCl₃·6H₂O) to form the triazolo ring .
Q. Are green chemistry approaches viable for this compound’s synthesis?
Methodological Answer:
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Substitution Patterns : Compare bioactivity of derivatives with varying aryl groups (e.g., 4-bromophenyl vs. 2,4-dichlorophenyl) to identify pharmacophores .
- Electron-Withdrawing Groups : Trifluoromethyl groups enhance metabolic stability; test analogs with -CF₃ vs. -CH₃ to quantify resistance to cytochrome P450 oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
